molecular formula C23H15NO2S B10851627 naphthalen-2-yl 10H-phenothiazine-10-carboxylate

naphthalen-2-yl 10H-phenothiazine-10-carboxylate

Cat. No.: B10851627
M. Wt: 369.4 g/mol
InChI Key: DFCQYZLDLAWXGY-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate is an organic compound with the molecular formula C23H15NO2S and a molecular weight of 369.44 g/mol . This compound is known for its unique structural features, combining a naphthalene moiety with a phenothiazine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 10H-phenothiazine-10-carboxylate typically involves the esterification of 10H-phenothiazine-10-carboxylic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylate group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene or phenothiazine rings can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its structural similarity to other bioactive phenothiazine derivatives suggests possible pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation.

    Pathways Involved: The compound can influence various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its effects on these pathways can lead to therapeutic outcomes, such as the inhibition of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 10-(2-Naphthalenyl)-10H-phenothiazine, Phenothiazine derivatives, Naphthalene derivatives.

    Uniqueness: The combination of a naphthalene moiety with a phenothiazine core in this compound provides a unique set of chemical and physical properties

Properties

Molecular Formula

C23H15NO2S

Molecular Weight

369.4 g/mol

IUPAC Name

naphthalen-2-yl phenothiazine-10-carboxylate

InChI

InChI=1S/C23H15NO2S/c25-23(26-18-14-13-16-7-1-2-8-17(16)15-18)24-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)24/h1-15H

InChI Key

DFCQYZLDLAWXGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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